1,2-Dibromoethylene
Overview
Description
1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C2H2Br2. This compound exists in two isomeric forms: cis and trans. Both isomers are colorless liquids at room temperature .
Preparation Methods
1,2-Dibromoethylene can be synthesized through the halogenation of acetylene (C2H2) with bromine (Br2). To prevent the formation of tetrahalogenated compounds, acetylene is used in excess, with bromine as the limiting reagent . Another method involves the use of N-bromosuccinimide and lithium bromide, where N-bromosuccinimide provides bromine as an electrophile, followed by bromine from lithium bromide .
In an industrial setting, the preparation of this compound typically involves the reaction of acetylene with bromine in a controlled environment to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,2-Dibromoethylene undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions due to the presence of the carbon-carbon double bond. For example, it can react with hydrogen bromide to form 1,1,2-tribromoethane.
Substitution Reactions: It can undergo substitution reactions where the bromine atoms are replaced by other atoms or groups. For instance, reacting with potassium hydroxide can lead to the formation of acetylene.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.
Common reagents used in these reactions include hydrogen bromide, potassium hydroxide, and various catalysts depending on the desired transformation .
Scientific Research Applications
1,2-Dibromoethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and in halogenation reactions.
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the synthesis of various industrial chemicals, including those used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2-dibromoethylene primarily involves its reactivity due to the presence of the carbon-carbon double bond and the bromine atoms. The compound can act as an electrophile in reactions, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1,2-Dibromoethylene can be compared with other similar compounds such as:
1,2-Dichloroethylene: Similar in structure but contains chlorine atoms instead of bromine. It has different reactivity and applications.
1,2-Dibromoethane:
1,2-Dichloroethane: Another related compound with chlorine atoms and no double bond, used in different industrial applications .
This compound is unique due to its combination of the double bond and bromine atoms, which confer specific reactivity and applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
(E)-1,2-dibromoethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060241, DTXSID001019898 | |
Record name | 1,2-Dibromoethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,2-dibromoethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |
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Molecular Weight |
185.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |
Record name | 1,2-Dibromoethylene | |
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Boiling Point |
110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |
Record name | 1,2-DIBROMOETHYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |
Record name | 1,2-DIBROMOETHYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.21 @ 17 °C/4 °C | |
Record name | 1,2-DIBROMOETHYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |
Record name | 1,2-Dibromoethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,2-DIBROMOETHYLENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
590-12-5, 540-49-8, 25429-23-6 | |
Record name | Ethene, 1,2-dibromo-, (1E)- | |
Source | CAS Common Chemistry | |
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Record name | 1,2-Dibromoethylene | |
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Record name | 1,2-Dibromoethylene, (1E)- | |
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Record name | Ethene, dibromo- | |
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Record name | Ethene, dibromo- | |
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Record name | Ethene, 1,2-dibromo- | |
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Record name | 1,2-Dibromoethylene | |
Source | EPA DSSTox | |
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Record name | (E)-1,2-dibromoethene | |
Source | EPA DSSTox | |
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Record name | 1,2-dibromoethylene | |
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Record name | 1,2-DIBROMOETHYLENE, (1E)- | |
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Record name | 1,2-DIBROMOETHYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
Melting point: -6.5 °C /Trans-isomer/ | |
Record name | 1,2-DIBROMOETHYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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